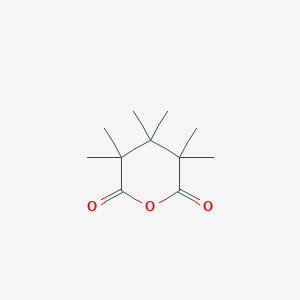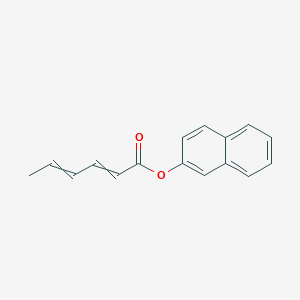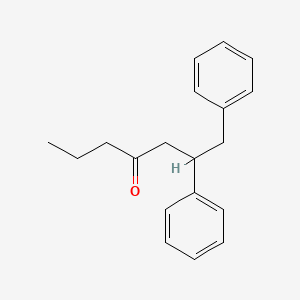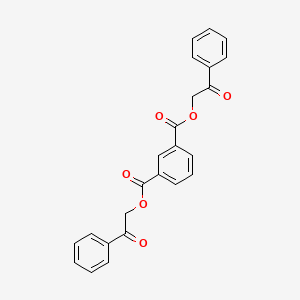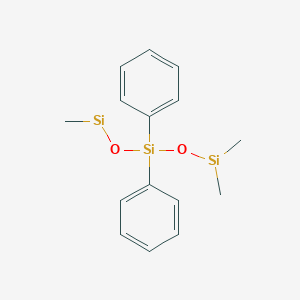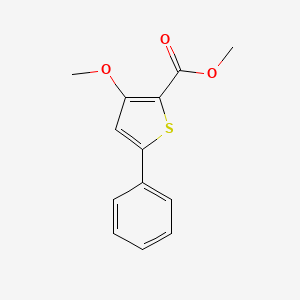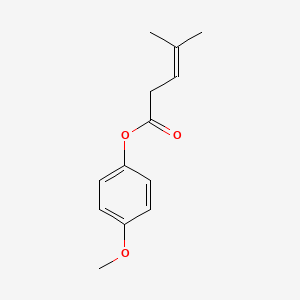![molecular formula C13H10N2Se B14302253 2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine CAS No. 111931-85-2](/img/structure/B14302253.png)
2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine is a selenium-containing heterocyclic compound. Selenium, an element with similar characteristics to oxygen and sulfur, is known for its unique reactivity and biological significance.
Vorbereitungsmethoden
The synthesis of 2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine typically involves the heteroannulation of a hydrazino derivative of selenazolo[4,5-d]pyrimidine with orthoesters or carbon disulfide in pyridine, followed by S-alkylation . This multistep protocol leverages the Dimroth rearrangement in both acidic and basic media to achieve the desired selenazolopyrimidine framework
Analyse Chemischer Reaktionen
2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include orthoesters, carbon disulfide, and pyridine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Dimroth rearrangement can lead to the formation of selenazolotriazolopyrimidines .
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, selenium-containing heterocycles like 2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine have shown promise due to their biological activities, including antiviral, anticancer, and anti-inflammatory properties . Additionally, these compounds have been studied for their potential use in the synthesis of bioactive molecules and as building blocks for more complex chemical structures .
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine involves its interaction with various molecular targets and pathways. Selenium-containing compounds are known to exhibit insulin-mimetic activity and can participate in the synthesis of enzymes that protect biomembranes from oxidative damage . The specific molecular targets and pathways involved in the action of this compound are still under investigation, but its ability to induce apoptosis in cancer cells and modulate immune responses has been noted .
Vergleich Mit ähnlichen Verbindungen
2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine can be compared to other selenium-containing heterocycles, such as selenazofurin and amselamine . These compounds share similar structural features but differ in their biological activities and applications. For instance, selenazofurin is a known antiviral agent, while amselamine is a selective histamine H2-agonist . The unique reactivity and biological properties of this compound make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
111931-85-2 |
|---|---|
Molekularformel |
C13H10N2Se |
Molekulargewicht |
273.20 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-[1,3]selenazolo[5,4-b]pyridine |
InChI |
InChI=1S/C13H10N2Se/c1-9-4-6-10(7-5-9)12-15-11-3-2-8-14-13(11)16-12/h2-8H,1H3 |
InChI-Schlüssel |
FRAFXWURMNHEKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=C([Se]2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



